molecular formula C32H29N5O2S B11641272 N-{[(5Z)-4-(4-methoxyphenyl)-5-{[(Z)-[(4-methylphenyl)imino](phenyl)methyl]imino}-4,5-dihydro-1,2,4-thiadiazol-3-yl]methyl}-4-methylbenzamide

N-{[(5Z)-4-(4-methoxyphenyl)-5-{[(Z)-[(4-methylphenyl)imino](phenyl)methyl]imino}-4,5-dihydro-1,2,4-thiadiazol-3-yl]methyl}-4-methylbenzamide

Cat. No.: B11641272
M. Wt: 547.7 g/mol
InChI Key: HKONCNVSSSMNRN-UHFFFAOYSA-N
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Description

N-{(5Z)-4-(4-METHOXYPHENYL)-5-{[(Z)-[N’-(4-METHYLPHENYL)IMINOMETHYL]IMINO}-4,5-DIHYDRO-1,2,4-THIADIAZOL-3-YL]METHYL}-4-METHYLBENZAMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(5Z)-4-(4-METHOXYPHENYL)-5-{[(Z)-[N’-(4-METHYLPHENYL)IMINOMETHYL]IMINO}-4,5-DIHYDRO-1,2,4-THIADIAZOL-3-YL]METHYL}-4-METHYLBENZAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo various transformations such as nitration, reduction, and cyclization to form the thiadiazole ring. The final step usually involves the formation of the imine and amide bonds under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{(5Z)-4-(4-METHOXYPHENYL)-5-{[(Z)-[N’-(4-METHYLPHENYL)IMINOMETHYL]IMINO}-4,5-DIHYDRO-1,2,4-THIADIAZOL-3-YL]METHYL}-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings or the thiadiazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or ligand in biochemical assays and studies.

    Medicine: Potential therapeutic applications due to its unique chemical structure and properties.

    Industry: Use in the development of new materials, catalysts, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-{(5Z)-4-(4-METHOXYPHENYL)-5-{[(Z)-[N’-(4-METHYLPHENYL)IMINOMETHYL]IMINO}-4,5-DIHYDRO-1,2,4-THIADIAZOL-3-YL]METHYL}-4-METHYLBENZAMIDE depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{(5Z)-4-(4-METHOXYPHENYL)-5-{[(Z)-[N’-(4-METHYLPHENYL)IMINOMETHYL]IMINO}-4,5-DIHYDRO-1,2,4-THIADIAZOL-3-YL]METHYL}-4-METHYLBENZAMIDE include other thiadiazole derivatives with different substituents on the aromatic rings or the thiadiazole ring.

Properties

Molecular Formula

C32H29N5O2S

Molecular Weight

547.7 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-1,2,4-thiadiazol-3-yl]methyl]-4-methylbenzamide

InChI

InChI=1S/C32H29N5O2S/c1-22-9-13-25(14-10-22)31(38)33-21-29-36-40-32(37(29)27-17-19-28(39-3)20-18-27)35-30(24-7-5-4-6-8-24)34-26-15-11-23(2)12-16-26/h4-20H,21H2,1-3H3,(H,33,38)

InChI Key

HKONCNVSSSMNRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=NSC(=NC(=NC3=CC=C(C=C3)C)C4=CC=CC=C4)N2C5=CC=C(C=C5)OC

Origin of Product

United States

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